molecular formula C9H9F2NO2 B1390440 4-Ethoxy-2,6-difluorobenzamide CAS No. 916483-57-3

4-Ethoxy-2,6-difluorobenzamide

Cat. No.: B1390440
CAS No.: 916483-57-3
M. Wt: 201.17 g/mol
InChI Key: YLNGDTJVZFEUJH-UHFFFAOYSA-N
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Description

4-Ethoxy-2,6-difluorobenzamide is a chemical compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol. It is characterized by the presence of an ethoxy group (-OCH2CH3) and two fluorine atoms on the benzene ring, along with an amide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-2,6-difluorobenzamide typically involves the following steps:

  • Starting Material: The synthesis begins with 2,6-difluorobenzonitrile as the starting material.

  • Ethoxylation: The nitrile group is converted to an ethoxy group through a nucleophilic substitution reaction with ethanol in the presence of a strong base such as potassium carbonate (K2CO3).

  • Hydrolysis: The resulting ethoxy derivative is then hydrolyzed to form the amide group using aqueous ammonia or an acid catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Ethoxy-2,6-difluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can lead to the formation of 4-ethoxy-2,6-difluorobenzylamine.

  • Substitution: Substitution reactions can occur at the ethoxy or amide groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and their derivatives.

  • Reduction Products: Amines and their derivatives.

  • Substitution Products: Various substituted benzamides and ethoxy derivatives.

Scientific Research Applications

4-Ethoxy-2,6-difluorobenzamide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Ethoxy-2,6-difluorobenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the context of its use.

Comparison with Similar Compounds

  • 2,6-Difluorobenzamide

  • 4-Ethoxybenzamide

  • 2,6-Difluoro-4-methoxybenzamide

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Properties

IUPAC Name

4-ethoxy-2,6-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-5-3-6(10)8(9(12)13)7(11)4-5/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNGDTJVZFEUJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C(=C1)F)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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